molecular formula C6H9N3 B1371510 4-Cyclopropyl-1H-pyrazol-3-amine CAS No. 673475-74-6

4-Cyclopropyl-1H-pyrazol-3-amine

Cat. No. B1371510
CAS RN: 673475-74-6
M. Wt: 123.16 g/mol
InChI Key: MVVJHFJQYGHJMW-UHFFFAOYSA-N
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Description

“4-Cyclopropyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 673475-74-6 . Its molecular weight is 123.16 . The IUPAC name for this compound is 4-cyclopropyl-1H-pyrazol-3-ylamine . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for “4-Cyclopropyl-1H-pyrazol-3-amine” were not found, there are general methods for synthesizing pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The InChI code for “4-Cyclopropyl-1H-pyrazol-3-amine” is 1S/C6H9N3/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Cyclopropyl-1H-pyrazol-3-amine” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Pharmaceutical Research

4-Cyclopropyl-1H-pyrazol-3-amine is a versatile compound in pharmaceutical research due to its structural similarity to pyrazolopyridines, which are closely related to purine bases like adenine and guanine. This similarity allows for the development of novel drugs that can interact with biological systems in a manner akin to these natural bases .

Antibacterial Agents

The pyrazole moiety is known for its antibacterial properties. Compounds like 4-Cyclopropyl-1H-pyrazol-3-amine can be used to synthesize new antibacterial agents, potentially effective against resistant strains of bacteria .

Anti-inflammatory Medications

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. As such, 4-Cyclopropyl-1H-pyrazol-3-amine could be a key intermediate in the synthesis of new anti-inflammatory medications .

Cancer Therapeutics

The pyrazole ring is a common feature in many cancer drugs. 4-Cyclopropyl-1H-pyrazol-3-amine may serve as a precursor in the synthesis of compounds with potential applications in cancer treatment, particularly in targeted therapies .

Analgesic Development

Compounds containing the pyrazole structure have been associated with analgesic properties. This makes 4-Cyclopropyl-1H-pyrazol-3-amine a candidate for the development of new pain-relieving drugs .

Anticonvulsant Formulations

The anticonvulsant activity of pyrazole derivatives makes 4-Cyclopropyl-1H-pyrazol-3-amine an interesting compound for the development of treatments for epilepsy and other seizure disorders .

Antioxidant Applications

Pyrazole compounds are also known for their antioxidant properties. As such, 4-Cyclopropyl-1H-pyrazol-3-amine could be used in the synthesis of antioxidants, which play a crucial role in protecting cells from oxidative stress .

Herbicidal Products

Beyond medical applications, 4-Cyclopropyl-1H-pyrazol-3-amine has potential use in agriculture as a building block for herbicidal products. Its structure could be modified to create compounds that selectively target and control weed growth without harming crops .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole derivatives, including “4-Cyclopropyl-1H-pyrazol-3-amine”, have attracted the attention of many researchers due to their diverse pharmacological activities . Future research may focus on developing new synthetic routes towards pyrazole derivatives and exploring their biological and medicinal potential .

properties

IUPAC Name

4-cyclopropyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVJHFJQYGHJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635006
Record name 4-Cyclopropyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-1H-pyrazol-3-amine

CAS RN

673475-74-6
Record name 4-Cyclopropyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 7 g (0.3 mol) of freshly cut sodium chunks in 220 mL dry ether under nitrogen and external ice cooling was added a solution of 25 mL (0.3 mol) ethyl formate followed by a solution of 25 g (0.3 mol) cyclopropylacetonitrile in 50 mL dry ether, and the mixture was stirred at room temperature for 2 days. 19 mL (0.3 mol) glacial acetic acid was added whilst maintaining the internal temperature at 10-12° C., the solids were filtered off and the filtrate was concentrated at below 20° C. The residue was treated with 300 mL (0.6 mol) 2 M hydrazine in THF, 5 mL glacial acetic acid and heated at reflux for 2 hours. After cooling, the mixture was concentrated and the desired product was obtained by kugelrohr distillation. The product was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
19 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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